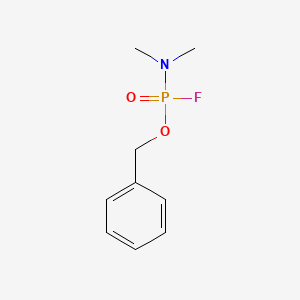
Triethylgermyl--tris(trifluoromethyl)germyl (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylgermyl–tris(trifluoromethyl)germyl (1/1) is a chemical compound that belongs to the class of organogermanium compounds. It is characterized by the presence of both triethylgermyl and tris(trifluoromethyl)germyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethylgermyl–tris(trifluoromethyl)germyl (1/1) typically involves the reaction of triethylgermane with tris(trifluoromethyl)germane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene .
Industrial Production Methods
While specific industrial production methods for Triethylgermyl–tris(trifluoromethyl)germyl (1/1) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
Triethylgermyl–tris(trifluoromethyl)germyl (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium species.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Triethylgermyl–tris(trifluoromethyl)germyl (1/1) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic reactions.
Biology: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Medicine: The compound’s unique properties make it a candidate for drug development and other pharmaceutical applications.
Industry: It is used in the production of advanced materials, including semiconductors and other electronic components
Wirkmechanismus
The mechanism of action of Triethylgermyl–tris(trifluoromethyl)germyl (1/1) involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metals and other elements. These complexes can then participate in catalytic reactions, influencing the rate and outcome of chemical processes. The specific pathways involved depend on the nature of the reactions and the conditions under which they are carried out .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Triethylgermyl–tris(trifluoromethyl)germyl (1/1) include other organogermanium compounds such as:
- Triethylgermane
- Tris(trifluoromethyl)germane
- Trifluoromethylated germanium compounds
Uniqueness
What sets Triethylgermyl–tris(trifluoromethyl)germyl (1/1) apart from these similar compounds is its unique combination of triethylgermyl and tris(trifluoromethyl)germyl groups. This combination imparts distinct chemical properties, making it particularly useful in specific synthetic and industrial applications .
Eigenschaften
| 82471-43-0 | |
Molekularformel |
C9H15F9Ge2 |
Molekulargewicht |
439.5 g/mol |
InChI |
InChI=1S/C6H15Ge.C3F9Ge/c1-4-7(5-2)6-3;4-1(5,6)13(2(7,8)9)3(10,11)12/h4-6H2,1-3H3; |
InChI-Schlüssel |
LMEZEHGEIJMQLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Ge](CC)CC.C(F)(F)(F)[Ge](C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


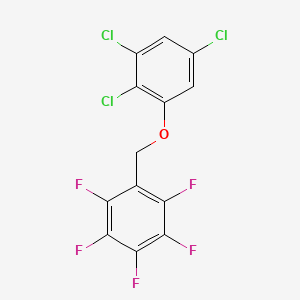
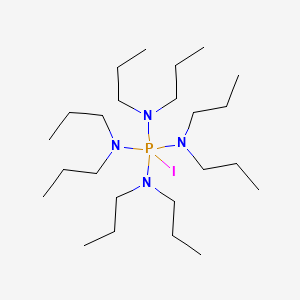
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14415695.png)
![Dimethyl [2-(tert-butylimino)ethenyl]phosphonate](/img/structure/B14415704.png)
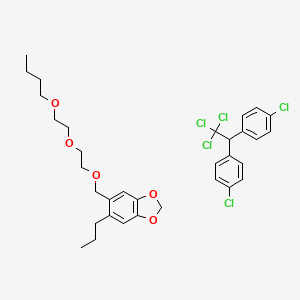
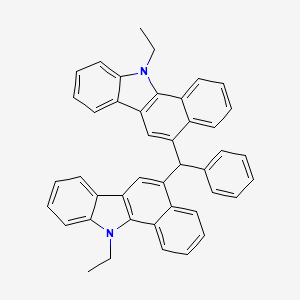
![Ethyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14415722.png)
